

Application Notes and Protocols for In Vivo Studies of NM-702

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Compound of Interest

Compound Name: NM-702

Cat. No.: B10832378

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These application notes provide a comprehensive guide for the preparation and in vivo administration of **NM-702** (parogrelil hydrochloride), a potent phosphodiesterase 3 (PDE3) and thromboxane A2 synthase inhibitor. The following protocols are intended to facilitate preclinical research into the therapeutic potential of this compound.

Introduction

NM-702 is a dual-action inhibitor targeting both phosphodiesterase 3 (PDE3) and thromboxane A2 synthase.[1] This dual mechanism of action suggests potential therapeutic applications in conditions characterized by vasoconstriction and platelet aggregation, such as arteriosclerosis obliterans and intermittent claudication.[1] As a poorly water-soluble compound, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.[2] This document provides detailed protocols for the preparation of **NM-702** for oral administration in rodent models, along with a summary of its known biological activities.

Quantitative Data Summary

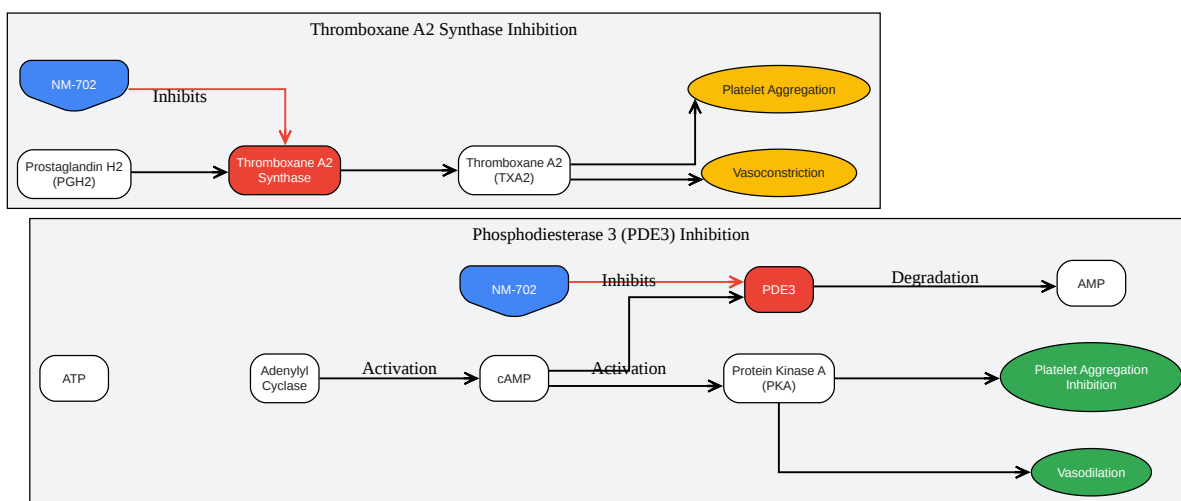
A summary of the reported in vitro and in vivo pharmacological data for **NM-702** is presented in Table 1. This information is crucial for dose selection and study design.

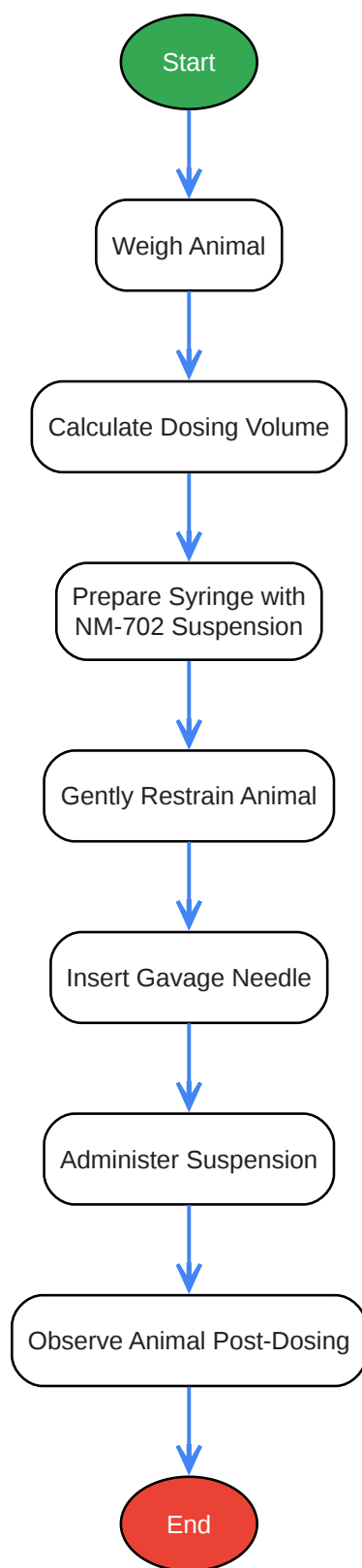
Table 1: Pharmacological and In Vivo Data for **NM-702**

Parameter	Value	Species/System	Reference
In Vitro Potency			
PDE3A IC50	0.179 nM	Recombinant Human	[1]
PDE3B IC50	0.260 nM	Recombinant Human	[1]
Thromboxane A2 Synthase IC50	Not Available	-	
Platelet Aggregation IC50	11 - 67 nM	Human	[1]
Aortic Contraction IC50	24 nM	Rat	[1]
In Vivo Efficacy			
Effective Oral Dose (platelet aggregation)	≥ 3 mg/kg	Rat	[1]
Effective Oral Dose (intermittent claudication model)	2.5 - 10 mg/kg (BID)	Rat	[1]
Pharmacokinetic Parameters (Oral)			
Cmax	Not Available	Rat	
Tmax	Not Available	Rat	
Bioavailability	Not Available	Rat	

Signaling Pathway

NM-702 exerts its biological effects through the dual inhibition of PDE3 and thromboxane A2 synthase. The signaling pathways affected by **NM-702** are depicted below.





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References

- 1. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of seocalcitol I: Relating solubility in biorelevant media with oral bioavailability in rats--effect of medium and long chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
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